4-Bromo-2-pentene

説明

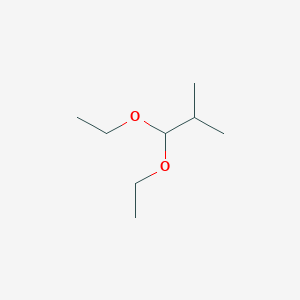

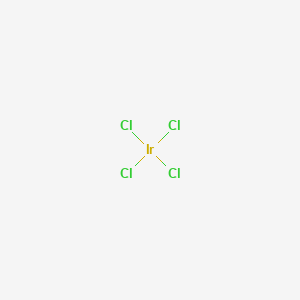

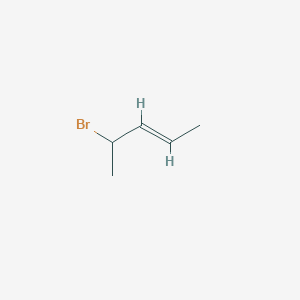

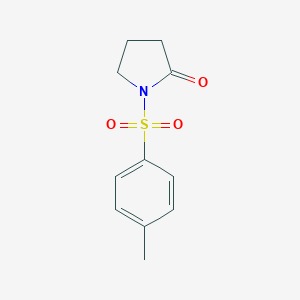

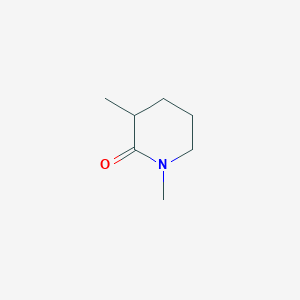

4-Bromo-2-pentene is a chemical compound with the molecular formula C5H9Br . It has a molecular weight of 149.029 Da .

Synthesis Analysis

The synthesis of 4-Bromo-2-pentene could potentially be achieved through a multi-step process involving various reactions . One possible method for synthesizing alkynes, such as 4-Bromo-2-pentene, is through double elimination from a dihaloalkane .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-pentene consists of a five-carbon chain with a double bond between the second and third carbons and a bromine atom attached to the fourth carbon .Chemical Reactions Analysis

4-Bromo-2-pentene, like other alkenes, can undergo various reactions. For example, it can participate in electrophilic addition reactions with bromine . The addition of bromine to alkenes like 4-Bromo-2-pentene results in the formation of vicinal dibromides .Physical And Chemical Properties Analysis

4-Bromo-2-pentene has a molecular weight of 149.029 Da . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require specific experimental data, which is not available from the current search results.科学的研究の応用

Halocyclization Reactions

The halocyclization reaction of 4-penten-1-ol, which is closely related to 4-Bromo-2-pentene, has been investigated using various bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This reaction leads to the formation of halocyclized products like 2-bromomethyltetrahydrofuran. The process involves a two-step reaction where the bromonium species dissociates and is captured by 4-penten-1-ol, highlighting the potential of 4-Bromo-2-pentene in similar halocyclization processes (Cui & Brown, 2000).

Catalytic Dehydrohalogenation

Catalytic dehydrohalogenation of halogenated pentanes, including compounds related to 4-Bromo-2-pentene, has been studied. Molecular clusters of Nb, Mo, Ta, and W halides, and Re chloride, catalyze the dehydrohalogenation to yield pentene. This research points towards the potential application of 4-Bromo-2-pentene in catalytic dehydrohalogenation processes (Kamiguchi et al., 2003).

Hydroisomerization of Olefins

The hydroisomerization of olefins, including cis-2-pentene, which is structurally similar to 4-Bromo-2-pentene, has been catalyzed by tris(triphenylphosphine)rhodium (I) halides. This study indicates the potential use of 4-Bromo-2-pentene in olefin isomerization processes (Bond & Hillyard, 1968).

Bromination Reactions

The bromination of salts with a 4-Penten-2-ynyl side group, similar to the structure of 4-Bromo-2-pentene, was studied, highlighting the addition of bromine molecules at the side groups. This research suggests the reactivity of 4-Bromo-2-pentene in bromination reactions (Saakyan et al., 2001).

Polymerization and Material Science

4-Bromo-2-pentene's related compound, poly-4-methyl-1-pentene, has been studied for its solubility in organic solvents and gas permeation properties, indicating potential applications in membrane technology and materials science (Hou Xiaohuai, 1989).

作用機序

Safety and Hazards

While specific safety and hazard data for 4-Bromo-2-pentene is not available from the current search results, general safety measures for handling similar organic compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

特性

IUPAC Name |

(E)-4-bromopent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPODSDLKCMVON-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-pentene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)